molecular formula C14H16BNO4 B13113031 6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-hydroxyquinolin-2(1h)-one

6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-hydroxyquinolin-2(1h)-one

Cat. No.: B13113031
M. Wt: 273.09 g/mol
InChI Key: XRHUATWZOWPPCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-hydroxyquinolin-2(1h)-one is a complex organic compound that features a quinoline core structure with a boron-containing dioxaborinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-hydroxyquinolin-2(1h)-one typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Hydroxy Group: The hydroxy group at the 4-position can be introduced via a hydroxylation reaction using appropriate oxidizing agents.

    Formation of the Dioxaborinane Ring: The dioxaborinane ring is formed by reacting the quinoline derivative with a boronic acid or boronate ester under suitable conditions, such as in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-hydroxyquinolin-2(1h)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The boron-containing dioxaborinane ring can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura coupling reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the coupling partner used.

Scientific Research Applications

6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-hydroxyquinolin-2(1h)-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.

    Biological Research: It can serve as a probe for studying biological processes and interactions due to its fluorescent properties.

    Industrial Applications: The compound can be used in the development of new catalysts and reagents for chemical synthesis.

Mechanism of Action

The mechanism of action of 6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-hydroxyquinolin-2(1h)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)quinoline: Lacks the hydroxy group at the 4-position.

    4-Hydroxyquinoline-2(1h)-one: Lacks the dioxaborinane ring.

    6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxyquinolin-2(1h)-one: Has a methoxy group instead of a hydroxy group at the 4-position.

Uniqueness

6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-hydroxyquinolin-2(1h)-one is unique due to the presence of both the hydroxy group and the boron-containing dioxaborinane ring

Properties

Molecular Formula

C14H16BNO4

Molecular Weight

273.09 g/mol

IUPAC Name

6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-hydroxy-1H-quinolin-2-one

InChI

InChI=1S/C14H16BNO4/c1-14(2)7-19-15(20-8-14)9-3-4-11-10(5-9)12(17)6-13(18)16-11/h3-6H,7-8H2,1-2H3,(H2,16,17,18)

InChI Key

XRHUATWZOWPPCX-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC3=C(C=C2)NC(=O)C=C3O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.